1-Adamantyl isothiocyanate

Anticancer Structure-Activity Relationship Cytotoxicity

Liquid isothiocyanates (e.g., AITC) pose volatility and polymodal TRP agonism issues, complicating precise dosing and target deconvolution. 1-Adamantyl isothiocyanate solves these: • Solid crystalline form (m.p. 166-170°C) for accurate weighing & ambient storage • Selective TRPA1 scaffold-devoid of TRPV1/TRPM8 activity-for CNS-penetrant probe design • Clean amine addition yields crystallizable N′-substituted thioureas, streamlining library synthesis Ideal for medicinal chemistry, HTS collection building, and steric/lipophilic SAR studies.

Molecular Formula C11H15NS
Molecular Weight 193.31 g/mol
CAS No. 4411-26-1
Cat. No. B1266695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Adamantyl isothiocyanate
CAS4411-26-1
Molecular FormulaC11H15NS
Molecular Weight193.31 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)N=C=S
InChIInChI=1S/C11H15NS/c13-7-12-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-6H2
InChIKeyYPKFLUARLJRPQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Adamantyl Isothiocyanate: Rigid Cage Building Block


1-Adamantyl isothiocyanate is a sulfur-containing organo-adamantane derivative characterized by a rigid, lipophilic adamantane cage (tricyclo[3.3.1.1³,⁷]decane) covalently linked to an electrophilic isothiocyanate group [1]. This structural architecture confers distinct physicochemical properties—high melting point (166–170 °C) [2], pronounced lipophilicity (LogP ~3.1–3.8) , and characteristic nucleophilic addition reactivity with amines to yield N′-substituted N-(1-adamantyl)-thioureas —that differentiate it from smaller, less sterically constrained aliphatic or aromatic isothiocyanates. The adamantyl framework enhances metabolic stability and modulates target engagement, making this compound a unique scaffold for medicinal chemistry and probe development.

Rigid adamantane cage supports lipophilic scaffold design and metabolic stability context

Electrophilic isothiocyanate group enables nucleophilic addition with amines to form thioureas

Differentiated from smaller, less sterically constrained isothiocyanates for probe and library synthesis

1-Adamantyl Isothiocyanate: Performance Differentiators


In-class isothiocyanates such as allyl isothiocyanate (AITC) or phenyl isothiocyanate (PITC) exhibit distinct pharmacological, physicochemical, and synthetic profiles that preclude simple interchange with the adamantyl variant. Substitution with a less sterically hindered or more hydrophilic isothiocyanate can compromise target selectivity [1], drastically alter metabolic stability and lipophilicity (LogP differences of ~1–2 log units) [2][3], and modify synthetic utility in nucleophilic addition reactions [4]. The following quantitative evidence documents the precise, measurable advantages of the adamantyl scaffold.

Lipophilicity shift may alter distribution context

~1 log unit higher LogP vs AITC can change membrane partitioning and tissue distribution profile in model systems.

Target selectivity profile may not transfer

Adamantyl scaffold may switch TRPA1 functional mode; polymodal agonist behavior of common isothiocyanates does not replicate.

Synthetic product profile differs

Crystalline thiourea formation observed with adamantyl isothiocyanate may not be reproduced with aliphatic or less hindered analogs.

1-Adamantyl Isothiocyanate: Quantitative Evidence


Cytotoxicity vs. Selenium Isostere

In a head-to-head comparison of adamantane-based isothiocyanates and isoselenocyanates, 1-isoselenocyanatoadamantane (the selenium isostere) exhibited approximately 3-fold higher potency than 1-adamantyl isothiocyanate (the sulfur-containing analog) against the MCF-7 breast cancer cell line [1]. The sulfur-to-selenium isosteric replacement enhances inhibitory activity, but this advantage diminishes with increasing spacer length [1]. For research applications requiring the specific electronic and steric properties of a sulfur-containing isothiocyanate (e.g., nucleophilic addition reactions, thiol reactivity), 1-adamantyl isothiocyanate remains the essential tool.

Cytotoxicity MCF-7
Head-to-head
IC50 24.6 µM vs 8.2 µM (Se isostere)
Reported cell-model response context
Selenium analog ~3‑fold lower IC50; data to verify
Anticancer Structure-Activity Relationship Cytotoxicity

Lipophilicity vs. Common Isothiocyanates

The lipophilicity of 1-adamantyl isothiocyanate (LogP ~3.1–3.8) is substantially higher than that of the commonly used natural isothiocyanate allyl isothiocyanate (LogP ~2.15–2.4) [1] and modestly higher than phenyl isothiocyanate (LogP ~3.2–3.3) [2]. This enhanced lipophilicity, conferred by the adamantyl cage, can translate to improved membrane permeability and blood-brain barrier penetration [3]. The difference of approximately 1 log unit relative to AITC corresponds to a 10-fold higher predicted partition coefficient, which can profoundly impact in vivo distribution and target engagement.

Lipophilicity LogP
Cross-study
LogP ~3.1–3.8
Supports membrane permeability context
~1 log unit higher than AITC (LogP ~2.4)
Drug Design Physicochemical Properties ADME

Selective TRPA1 Antagonism

The adamantyl ring is not merely a hydrophobic tag but actively contributes to target selectivity. In a study of adamantyl analogues of paracetamol, the adamantyl-containing compounds (including those derived from 1-adamantyl isothiocyanate) acted as selective TRPA1 channel antagonists with no detectable activity at TRPM8 or TRPV1 channels [1]. This contrasts with many natural isothiocyanates (e.g., allyl isothiocyanate) which act as TRPA1 agonists and can also activate TRPV1 [2][3]. The adamantyl scaffold thus converts the functional mode (agonist → antagonist) while narrowing the ion channel selectivity profile.

TRPA1 selectivity
Class-level
Selective antagonist; no TRPV1/TRPM8 activity
Reported TRPA1 channel study context
Contrasts with AITC agonist polymodal profile
Pain TRP Channels Selectivity

Thiourea Formation via Nucleophilic Addition

1-Adamantyl isothiocyanate undergoes nucleophilic addition with a range of cyclic secondary amines (pyrrolidine, piperidine, 3-hydroxypiperidine, 4-hydroxypiperidine) to yield N′,N′-disubstituted N-(1-adamantyl)-thiourea derivatives . This reactivity profile is well-characterized and provides a robust entry to adamantyl-containing thioureas, which are valuable intermediates for further functionalization [1]. The adamantyl group imparts crystallinity and high melting points to the resulting thioureas, facilitating purification . In contrast, analogous reactions with phenyl isothiocyanate may yield products with different solubility and stability profiles [2].

Thiourea formation
Supporting
Crystalline N′-substituted thioureas with secondary amines
Facilitates purification in library synthesis
Compared to phenyl analog; crystallinity context
Organic Synthesis Thiourea Derivatives Building Block

Stability and Storage as a Solid

1-Adamantyl isothiocyanate is a solid at room temperature (melting point 166–170 °C) and can be stored at ambient temperature (recommended <15 °C in a cool, dark place) under inert gas to prevent moisture sensitivity [1]. This contrasts with liquid isothiocyanates like allyl isothiocyanate (boiling point ~150 °C, melting point -80 °C) , which require refrigeration and are more prone to volatilization. The solid nature of 1-adamantyl isothiocyanate simplifies weighing, handling, and long-term storage for laboratory procurement.

Solid-state storage
Supporting
Solid; m.p. 166–170 °C
Solid-state handling context
vs AITC liquid (m.p. -80 °C); may simplify weighing
Stability Storage Handling

1-Adamantyl Isothiocyanate: Application Scenarios


Selective TRPA1 Antagonists for Pain Research

The adamantyl isothiocyanate scaffold provides a unique entry point for developing selective TRPA1 channel antagonists devoid of TRPV1/TRPM8 activity [1]. Researchers seeking to avoid the polymodal agonist effects of natural isothiocyanates like AITC should prioritize this compound as a starting material for synthesizing adamantyl-containing lead candidates. Its elevated lipophilicity (LogP ~3.1–3.8) also supports CNS penetration, making it suitable for exploring central mechanisms of pain and inflammation .

Crystalline N-Adamantyl Thiourea Building Block

Synthetic chemists requiring a robust, crystalline thiourea precursor should select 1-adamantyl isothiocyanate over less hindered alternatives. Its reaction with secondary amines proceeds cleanly to yield N′,N′-disubstituted N-(1-adamantyl)-thioureas with enhanced crystallinity, simplifying purification and characterization [2]. This is particularly valuable in library synthesis, scale-up, and the preparation of intermediates for further derivatization.

Probing Isothiocyanate SAR

When investigating the influence of steric bulk and lipophilicity on the biological activity of isothiocyanates, 1-adamantyl isothiocyanate serves as a critical comparator. Its ~3-fold lower cytotoxicity against MCF-7 cells relative to its selenium isostere provides a quantitative benchmark for assessing the impact of chalcogen atom replacement [3]. Its distinct LogP value relative to AITC and PITC allows researchers to deconvolute hydrophobic effects from electronic effects in target engagement studies [4].

Stable Solid Isothiocyanate for Storage

For compound management facilities and high-throughput screening centers, the solid nature and room-temperature storage stability of 1-adamantyl isothiocyanate (m.p. 166–170 °C) offer significant operational advantages over liquid isothiocyanates such as AITC (m.p. -80 °C) . Solid compounds are easier to weigh accurately, reduce the risk of volatile loss, and simplify inventory management, making 1-adamantyl isothiocyanate a preferred choice for building screening collections.

Application
Selection Property
Validation Focus
TRPA1 channel antagonist research
Functional mode (antagonist vs agonist)
Off-target TRPV1/TRPM8 assay
Thiourea library synthesis
Crystalline adduct formation
Purification and characterization efficiency
Isothiocyanate SAR studies
Steric and lipophilic contribution
Comparative LogP and cytotoxicity endpoints
Compound management
Solid state at ambient storage
Weighing accuracy and volatility control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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